Ethyl 2,6-dicyano-3-methylhex-2-enoate
Description
Ethyl 2,6-dicyano-3-methylhex-2-enoate is a structurally complex ester characterized by a hex-2-enoate backbone substituted with two cyano groups at positions 2 and 6, a methyl group at position 3, and an ethyl ester moiety. This compound’s unique electronic and steric profile arises from the conjugation of the α,β-unsaturated ester with electron-withdrawing cyano groups, which likely enhances its reactivity in cycloaddition or nucleophilic substitution reactions.
Structural elucidation of such compounds typically employs techniques like X-ray crystallography, where programs such as SHELX (specifically SHELXL and SHELXS) are widely utilized for refining small-molecule structures and solving crystal phases . The presence of multiple electronegative groups (cyano, ester) would necessitate advanced spectroscopic analysis, including $ ^1H $-NMR and $ ^{13}C $-NMR, to confirm regiochemistry and substituent effects.
Properties
CAS No. |
83070-88-6 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 2,6-dicyano-3-methylhex-2-enoate |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)10(8-13)9(2)6-4-5-7-12/h3-6H2,1-2H3 |
InChI Key |
YBVDHKDICOTEMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)CCCC#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The dual cyano groups in this compound significantly increase electron deficiency at the α,β-unsaturated site compared to mono-cyano or non-cyano analogs, enhancing its susceptibility to nucleophilic attack.
- Solubility: The compound’s polarity likely reduces solubility in non-polar solvents compared to Ethyl 3-methylhex-2-enoate but improves compatibility with polar aprotic solvents like DMF or DMSO .
Challenges in Characterization
As seen in the patent example (), NMR and crystallography are critical for confirming structures of complex esters. For this compound, $ ^1H $-NMR would exhibit deshielded vinyl protons and distinct methyl/ethyl signals, while X-ray studies using SHELX software would resolve steric interactions and confirm regiochemistry .
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